C14H16N4O4S
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Overview
Description
. This compound is a sulfonamide derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 6-methoxy-2-methyl-4-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethyl-phenyl)-2-hydrazino-5-nitro-benzenesulfonamide
- N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: is unique due to its specific structural features, such as the presence of the methoxy and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct pharmacological profiles and applications compared to other similar compounds .
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-21-8-3-4-10(22-2)9(5-8)16-13(20)7-23-14-17-11(15)6-12(19)18-14/h3-6H,7H2,1-2H3,(H,16,20)(H3,15,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEOEZSNRDABGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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